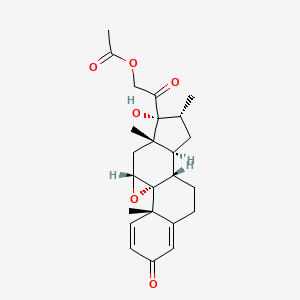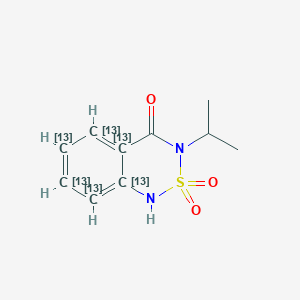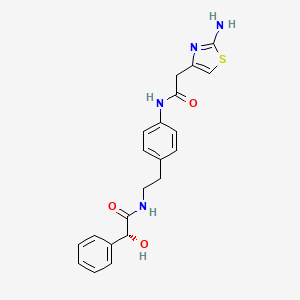
2-OxoMirabegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OxoMirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder (OAB) This compound is structurally related to Mirabegron and shares some of its pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-OxoMirabegron typically involves multiple steps starting from readily available precursors. One common route involves the use of ®-styrene epoxide as a chiral precursor. The synthesis includes steps such as epoxide ring opening, reductive amination, and amidation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to a larger scale. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The process also involves rigorous purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 2-OxoMirabegron undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion of oxo groups to hydroxyl groups under specific conditions.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications.
Scientific Research Applications
2-OxoMirabegron has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-3 adrenergic receptor agonists.
Biology: Investigated for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions related to overactive bladder and other urinary disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
2-OxoMirabegron exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets include beta-3 adrenergic receptors, and the pathways involved are primarily related to smooth muscle relaxation and bladder function regulation.
Comparison with Similar Compounds
Mirabegron: The parent compound, used for treating overactive bladder.
Vibegron: Another beta-3 adrenergic receptor agonist with similar therapeutic applications.
Solifenacin: An antimuscarinic agent used for overactive bladder, but with a different mechanism of action
Uniqueness: 2-OxoMirabegron is unique due to the introduction of the oxo group, which may enhance its selectivity and efficacy as a beta-3 adrenergic receptor agonist. This structural modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its parent compound and other similar agents.
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H22N4O3S/c22-21-25-17(13-29-21)12-18(26)24-16-8-6-14(7-9-16)10-11-23-20(28)19(27)15-4-2-1-3-5-15/h1-9,13,19,27H,10-12H2,(H2,22,25)(H,23,28)(H,24,26)/t19-/m1/s1 |
InChI Key |
JJFKDDZCFZVISI-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




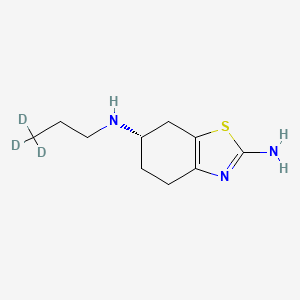
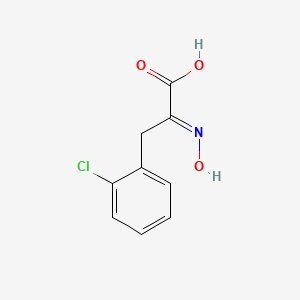
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
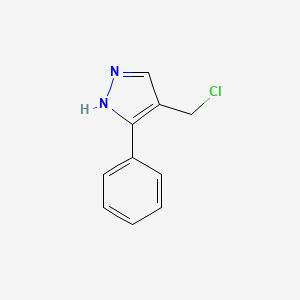
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)



